1H-Pyrazole-1,5-diamine

Synthetic Chemistry Heterocyclic Chemistry Regioselectivity

1H-Pyrazole-1,5-diamine is the exclusive choice for synthesizing 1H-Pyrazolo[1,5-b][1,2,4]triazole fused heterocycles via reaction with CS₂—a transformation impossible with 3,5-diaminopyrazole. The unique N1-amino group acts as a nucleophilic handle for regioselective cyclization, acylation, and alkylation, enabling orthogonal functionalization unattainable with other isomers. This isomer is essential for kinase inhibitor programs (Pim, CDK), oxidation hair dye developers, and fragment-based drug discovery requiring a rigid, low entropic penalty scaffold.

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
Cat. No. B13937116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-1,5-diamine
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)N)N
InChIInChI=1S/C3H6N4/c4-3-1-2-6-7(3)5/h1-2H,4-5H2
InChIKeyCIIJXXHLNFBJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-1,5-diamine Procurement Guide: Chemical Profile and In-Class Positioning


1H-Pyrazole-1,5-diamine (CAS: 105949-98-2), also referred to as 1,5-diaminopyrazole, is a heterocyclic small molecule featuring a five-membered pyrazole core with amino substituents at the N1 and C5 positions [1]. With a molecular formula of C₃H₆N₄ and an exact mass of 98.05938 g/mol, this compound contains two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds . As a member of the diaminopyrazole family, it serves as a versatile building block for fused heterocyclic systems and is distinct from its constitutional isomer 3,5-diaminopyrazole in both synthetic accessibility and regiochemical behavior [2].

Why 1H-Pyrazole-1,5-diamine Cannot Be Replaced by 3,5-Diaminopyrazole: A Procurement-Critical Distinction


Substitution between 1,5-diaminopyrazole and 3,5-diaminopyrazole is chemically invalid due to fundamental differences in amine placement and the resulting reactivity. 3,5-Diaminopyrazole is synthesized via condensation of malononitrile with hydrazine, resulting in amino groups at the C3 and C5 positions [1]. In contrast, 1,5-diaminopyrazole is prepared via N-amination of 3-aminopyrazole derivatives using hydroxylamine-O-sulfonic acid, delivering an amino group directly on the N1 nitrogen [2]. This distinct N1-amine in 1,5-diaminopyrazole acts as a unique nucleophilic handle for regioselective cyclizations—most notably enabling the formation of 1H-Pyrazolo[1,5-b][1,2,4]triazoles, a transformation inaccessible to the 3,5-isomer [3]. For procurement, sourcing the incorrect isomer will fail to yield the desired fused heterocycle or dye intermediate.

Quantitative Differentiation Evidence for 1H-Pyrazole-1,5-diamine vs. In-Class Analogs


Synthetic Route and Regiochemical Control: N-Amination Enables Exclusive 1,5-Product Formation

1H-Pyrazole-1,5-diamine derivatives are accessed with good regiochemical control via N-amination of 3-aminopyrazoles using hydroxylamine-O-sulfonic acid, yielding the 1,5-isomer as the exclusive product [1]. In contrast, 3,5-diaminopyrazole is typically prepared from malononitrile and hydrazine, a route that does not generate the N1-amino functionality required for specific downstream transformations [2].

Synthetic Chemistry Heterocyclic Chemistry Regioselectivity

Downstream Heterocycle Formation: Exclusive Utility for Pyrazolotriazole Synthesis

1H-Pyrazole-1,5-diamine derivatives uniquely undergo cyclization with carbon disulfide under alkaline conditions to form 1H-Pyrazolo[1,5-b][1,2,4]triazole thiones, a reaction that requires the N1-amino group [1]. This transformation is not accessible using 3,5-diaminopyrazole, which lacks the N1-amino handle and undergoes alternative cyclization pathways to yield pyrazolo[1,5-a]pyrimidines rather than the [1,5-b]triazole system [2].

Medicinal Chemistry Fused Heterocycles Building Blocks

Hydrogen Bonding and Physicochemical Profile: Comparable Polar Surface Area with Distinct Rotatable Bond Constraint

Both 1,5-diaminopyrazole and 3,5-diaminopyrazole share identical molecular formulas (C₃H₆N₄) and exact masses (98.059 g/mol), yet 1,5-diaminopyrazole exhibits zero rotatable bonds compared to the potential conformational flexibility in substituted 3,5-analogs . The polar surface area (PSA) of 1,5-diaminopyrazole is 69.86 Ų, with a calculated LogP of 0.3415 [1], indicating a balanced hydrophilic-lipophilic profile suitable for aqueous solubility while maintaining membrane permeability in drug discovery contexts.

Physicochemical Properties Drug Design Computational Chemistry

Patent Landscape: Established Use in Keratin Fiber Oxidation Dyes

Diaminopyrazole derivatives, specifically including compounds based on the 1,5-diaminopyrazole scaffold, are claimed as oxidation bases in compositions for dyeing keratin fibers, particularly human hair [1]. These compounds serve as developer substances that couple with resorcinol derivatives to produce physiologically well-tolerated dye formulations [2]. The 1,5-substitution pattern enables specific chromophore development upon oxidation that differs from the color profiles generated by 3,5-diaminopyrazole-based developers.

Cosmetic Chemistry Oxidation Dyes Hair Coloring

Optimal Application Scenarios for 1H-Pyrazole-1,5-diamine Based on Differentiated Evidence


Synthesis of 1H-Pyrazolo[1,5-b][1,2,4]triazole Scaffolds for Kinase Inhibitor Programs

Procure 1H-Pyrazole-1,5-diamine when the synthetic objective is the construction of 1H-Pyrazolo[1,5-b][1,2,4]triazole fused heterocycles via cyclization with carbon disulfide or analogous reagents. This transformation is exclusive to the 1,5-diamino substitution pattern and cannot be achieved with 3,5-diaminopyrazole, which instead yields pyrazolo[1,5-a]pyrimidines [1]. The resulting triazole-thione core serves as a privileged scaffold in kinase inhibitor medicinal chemistry programs targeting Pim kinases and CDKs [2].

Oxidation Dye Formulation for Keratin Fiber Coloring

Select 1H-Pyrazole-1,5-diamine as an oxidation base in hair dye formulations where specific color development and physiological tolerance are required. The 1,5-diaminopyrazole core is explicitly claimed in patent literature for oxidative dyeing compositions, where it functions as a developer substance in combination with couplers such as resorcinol derivatives [3]. The N1-amino group enables distinct chromophore formation upon oxidation that differs from the color profiles of 4,5-diaminopyrazole or 3,5-diaminopyrazole developers.

Fragment-Based Drug Design Requiring Rigid, Pre-Organized Scaffolds

Utilize 1H-Pyrazole-1,5-diamine as a fragment hit or core scaffold in structure-based drug design programs. Its zero rotatable bonds and polar surface area of 69.86 Ų provide a conformationally constrained, balanced hydrophilic-lipophilic profile ideal for fragment growing and linking strategies [4]. The rigid scaffold minimizes entropic penalty upon target binding—a key consideration when selecting building blocks for kinase or protein-protein interaction targets.

Regioselective N-Functionalization and Derivatization

Employ 1H-Pyrazole-1,5-diamine when the synthetic plan requires regioselective functionalization at the N1 position. The N1-amino group serves as a unique nucleophilic handle for selective acylation, alkylation, or cyclization that leaves the C5-amino group available for subsequent orthogonal transformations [5]. This regioselectivity is not available with 3,5-diaminopyrazole, where both amino groups reside on ring carbons and exhibit different relative reactivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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